molecular formula C11H8O2 B167944 1-Naphthyl formate CAS No. 1988-19-8

1-Naphthyl formate

Cat. No.: B167944
CAS No.: 1988-19-8
M. Wt: 172.18 g/mol
InChI Key: JVZGDJJGLDKFRF-UHFFFAOYSA-N
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Description

1-Naphthyl formate is an ester derived from formic acid and 1-naphthol, with the chemical formula C₁₁H₈O₂ (molecular weight: 172.18 g/mol). These esters are commonly used as substrates for esterase activity assays, chemical intermediates, and staining agents in biological research .

Properties

CAS No.

1988-19-8

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

naphthalen-1-yl formate

InChI

InChI=1S/C11H8O2/c12-8-13-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H

InChI Key

JVZGDJJGLDKFRF-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OC=O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC=O

Synonyms

1-Naphthalenol,formate(9CI)

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

1-Naphthyl formate undergoes hydrolysis under acidic or basic conditions to yield 1-naphthol and formic acid (or its conjugate base).

Acid-Catalyzed Hydrolysis

In acidic media (e.g., H₂SO₄ or HCl), the ester bond cleaves via nucleophilic attack by water:

C10H7OCOH+H2OH+C10H7OH+HCOOH\text{C}_{10}\text{H}_7\text{OCOH}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_{10}\text{H}_7\text{OH}+\text{HCOOH}

This reaction proceeds through a tetrahedral intermediate, with protonation enhancing the electrophilicity of the carbonyl carbon .

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions (e.g., NaOH), the reaction produces sodium formate and 1-naphthol:

C10H7OCOH+NaOHC10H7ONa+HCOONa\text{C}_{10}\text{H}_7\text{OCOH}+\text{NaOH}\rightarrow \text{C}_{10}\text{H}_7\text{ONa}+\text{HCOONa}

The mechanism involves deprotonation of water to generate a hydroxide ion, which attacks the carbonyl carbon .

Transesterification

This compound reacts with alcohols in the presence of acid or base catalysts to form new esters. For example, with methanol:

C10H7OCOH+CH3OHC10H7OCOCH3+HCOOH\text{C}_{10}\text{H}_7\text{OCOH}+\text{CH}_3\text{OH}\rightleftharpoons \text{C}_{10}\text{H}_7\text{OCOCH}_3+\text{HCOOH}

This equilibrium-driven process is utilized to synthesize methyl formate or modify ester functionalities in organic synthesis.

Reduction Reactions

The formate group in this compound can be reduced to a hydroxymethyl group or cleaved entirely.

Catalytic Hydrogenation

Using hydrogen gas and transition-metal catalysts (e.g., Pd/C or Ru complexes), the ester reduces to 1-naphthylmethanol:

C10H7OCOH+2H2C10H7CH2OH+H2O\text{C}_{10}\text{H}_7\text{OCOH}+2\text{H}_2\rightarrow \text{C}_{10}\text{H}_7\text{CH}_2\text{OH}+\text{H}_2\text{O}

Asymmetric reductions employing chiral catalysts (e.g., Ru(II)-TsDPEN) enable enantioselective synthesis of chiral alcohols, though specific studies on this compound remain limited .

Transfer Hydrogenation

Ammonium formate serves as a hydrogen donor in transfer hydrogenation. For instance:

C10H7OCOH+HCOONH4Ru catalystC10H7CH2OH+NH3+CO2\text{C}_{10}\text{H}_7\text{OCOH}+\text{HCOONH}_4\xrightarrow{\text{Ru catalyst}}\text{C}_{10}\text{H}_7\text{CH}_2\text{OH}+\text{NH}_3+\text{CO}_2

This method achieves yields >90% under mild conditions .

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes into 1-naphthol and carbon monoxide:

C10H7OCOHΔC10H7OH+CO\text{C}_{10}\text{H}_7\text{OCOH}\xrightarrow{\Delta}\text{C}_{10}\text{H}_7\text{OH}+\text{CO}\uparrow

This pathway is critical in pyrolysis studies and industrial degradation processes.

Oxidation Reactions

While direct oxidation studies are sparse, the naphthalene moiety may undergo electrophilic substitution. For example, nitration or sulfonation could occur at the 4-position of the aromatic ring, analogous to 1-naphthol .

Hydrolysis Mechanism

StepDescriptionKey Intermediates
1Protonation of carbonyl oxygenOxonium ion
2Nucleophilic attack by waterTetrahedral intermediate
3Cleavage of ester bond1-Naphthol + Formic acid

Acid-catalyzed hydrolysis follows first-order kinetics, while base-catalyzed reactions exhibit pseudo-first-order behavior .

Reduction Pathways

Asymmetric catalytic reduction involves:

  • Coordination of the ester to the metal center.

  • Hydride transfer from the catalyst to the carbonyl carbon.

  • Cleavage of the formate group .

Comparison with Similar Compounds

Key Observations :

  • MT2282 esterase preferentially cleaves longer-chain esters (butyrate > propionate > acetate) .
  • B. fibrisolvens exhibits the opposite trend (acetate > propionate > butyrate), highlighting enzyme-specific substrate preferences .
  • Formate esters (e.g., ethyl formate) are hydrolyzed slowly, suggesting 1-naphthyl formate may also exhibit low enzymatic reactivity .

Physical and Chemical Properties

Property 1-Naphthyl Acetate 1-Naphthyl Propionate Inferred this compound
Molecular Weight 186.21 g/mol 200.23 g/mol 172.18 g/mol
Physical State White to light yellow solid Clear light yellow liquid Likely crystalline solid
Solubility Low in water Low in water Moderately soluble in polar solvents
Key Applications Staining macrophages Chemical synthesis Potential enzymatic substrate

Notes:

  • Shorter chains (formate, acetate) may favor aqueous solubility but reduce enzymatic stability in certain environments .

Q & A

Q. How can researchers ethically justify animal studies involving this compound when alternatives exist?

  • Methodological Answer : Follow the "3Rs" framework (Replacement, Reduction, Refinement). Use in silico models (e.g., OECD QSAR Toolbox) for preliminary toxicity screening. If animal trials proceed, obtain IACUC approval and minimize cohort sizes via power analysis .

Cross-Disciplinary Applications

Q. What methodologies enable the use of this compound as a probe in environmental microplastic studies?

  • Methodological Answer : Functionalize microplastics with this compound via surface esterification. Track adsorption/desorption kinetics using fluorescence microscopy (naphthyl group autofluorescence) and ICP-MS for metal co-contaminant analysis. Validate with field samples and blank controls .

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